molecular formula C14H8Br2 B067020 2,6-Dibromoanthracene CAS No. 186517-01-1

2,6-Dibromoanthracene

Cat. No.: B067020
CAS No.: 186517-01-1
M. Wt: 336.02 g/mol
InChI Key: BPRGLVVFWRNXEP-UHFFFAOYSA-N
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Description

2,6-Dibromoanthracene is an organic compound with the chemical formula C14H8Br2. It is a derivative of anthracene, where two bromine atoms are substituted at the 2 and 6 positions on the anthracene ring. This compound is known for its distinctive light yellow crystalline appearance and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

2,6-Dibromoanthracene is primarily used as a catalyst in organic synthesis processes . It is also used in the preparation of dyes and photosensitive materials . The primary targets of this compound are the molecules involved in these processes.

Mode of Action

The mode of action of this compound involves its interaction with other molecules in the organic synthesis process. For instance, it has been reported that this compound can react with 2,3-dibromonaphthoquinones and phenylbenzofurans via a formal Diels Alder reaction . This reaction involves wavelength-selective agitation of 4CzIPN, energy transfer to quinones, recombination of 1,6-biradicals, and elimination to give anthracenone-furans in good to excellent yields .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of organic compounds, dyes, and photosensitive materials. The compound’s interaction with its targets can lead to changes in these pathways, resulting in the production of new compounds .

Result of Action

The result of this compound’s action is the production of new compounds through organic synthesis. For example, it has been used to produce anthracenone-furans from 2,3-dibromonaphthoquinones and phenylbenzofurans .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromoanthracene can be synthesized through the bromination of anthracene. The reaction typically involves the use of bromine in an appropriate solvent, such as chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromoanthracene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of anthracene or other reduced derivatives.

Major Products Formed:

    Substitution Products: Various substituted anthracenes depending on the nucleophile used.

    Oxidation Products: Anthraquinone derivatives.

    Reduction Products: Reduced anthracene derivatives.

Comparison with Similar Compounds

  • 1,2-Dibromoanthracene
  • 1,4-Dibromoanthracene
  • 1,5-Dibromoanthracene
  • 1,8-Dibromoanthracene
  • 9,10-Dibromoanthracene

Comparison: 2,6-Dibromoanthracene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and physical properties. Compared to other dibromoanthracenes, this compound exhibits distinct electronic properties that make it particularly useful in organic electronics and photophysical applications .

Properties

IUPAC Name

2,6-dibromoanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRGLVVFWRNXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622130
Record name 2,6-Dibromoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186517-01-1
Record name 2,6-Dibromoanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186517-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

30 g of 2,6-dibromoanthraquinone, 5 g of Zn and 25 g of NaOH were stirred in 200 mL of water at 100° C. for 24 hours and when the reaction was complete, the reaction materials were filtered. The thus-obtained organic material and inorganic material were dissolved in chloroform and the resulting mixture was re-filtered. The obtained filtrate was applied to a silica gel short column, thereby separating the inorganic material. The separated material was recrystallized from MC and MeOH, thereby obtaining 15 g of 2,6-dibromoanthracene.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Subsequently, a mixture of 2,6-dibromoanthraquinone (22.41 g, 61.23 mmol), acetic acid (250 mL), 56-58% hydriodic acid (100 mL), and 50% hypophosphorous acid (55 mL) was refluxed for 5 days. The mixture was cooled to RT and poured into ice water (800 mL). The resulting precipitate was filtered, washed with water and ethanol, and recrystallized from toluene (620 mL) to give 2,6-dibromoanthracene: 14.49 g pale yellow flake-like crystals.
Quantity
22.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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